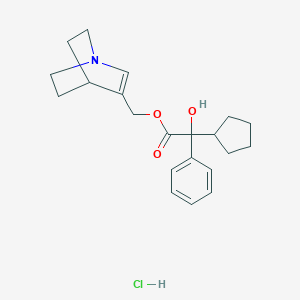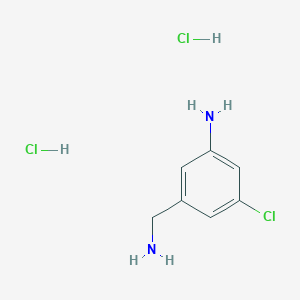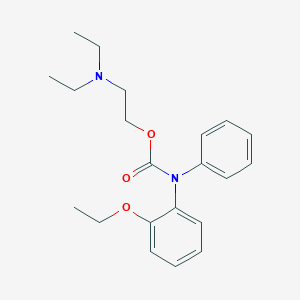
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester, also known as Etomidate, is a short-acting intravenous anesthetic agent that is widely used in clinical practice. It was first synthesized in 1964 and was introduced into clinical practice in the early 1970s. Etomidate has gained popularity due to its rapid onset of action, predictable pharmacokinetics, and minimal cardiovascular and respiratory effects.
作用機序
The primary mechanism of action of (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester is through its binding to GABA-A receptors in the brain. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of these receptors leads to an influx of chloride ions into the neuron, resulting in neuronal inhibition. (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester binds to a specific site on the receptor, causing an increase in the chloride ion conductance, resulting in neuronal inhibition.
生化学的および生理学的効果
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester has a number of biochemical and physiological effects. It has been shown to decrease cerebral blood flow and intracranial pressure, making it useful in the management of patients with traumatic brain injury. It also has minimal effects on the cardiovascular and respiratory systems, making it a safer option for patients with compromised cardiovascular or respiratory function.
実験室実験の利点と制限
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester has several advantages and limitations for use in laboratory experiments. One advantage is its rapid onset of action, which allows for quick induction of anesthesia or sedation in animal models. Additionally, its predictable pharmacokinetics and minimal cardiovascular and respiratory effects make it a reliable option for use in animal experiments. However, one limitation is its relatively short duration of action, which may limit its usefulness for longer experiments.
将来の方向性
There are several future directions for the use of (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester in scientific research. One area of interest is the development of new anesthetics that target specific subtypes of GABA-A receptors. Another area of interest is the use of (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester as a tool to study the role of GABA-A receptors in the development of neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester may have potential as a treatment for traumatic brain injury, and further research in this area is warranted.
合成法
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester is synthesized through a multi-step process, starting with the reaction of 2-bromoethyl ethyl ether with o-ethoxyphenyl magnesium bromide to produce 2-ethoxyphenylethyl ethyl ether. This intermediate is then reacted with phenyl isocyanate to produce (o-ethoxyphenyl)phenylcarbamate. Finally, the carbamate is reacted with diethylamine to produce (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester.
科学的研究の応用
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester has been extensively studied for its clinical applications, including induction of anesthesia, sedation, and rapid sequence intubation. However, it has also been studied for its potential use in scientific research. (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester has been used as a tool to study GABA-A receptors, which are the primary targets of many clinically used anesthetics. (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester binds to a specific site on the receptor, causing an increase in the chloride ion conductance, resulting in neuronal inhibition.
特性
CAS番号 |
110529-81-2 |
|---|---|
製品名 |
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester |
分子式 |
C21H28N2O3 |
分子量 |
356.5 g/mol |
IUPAC名 |
2-(diethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C21H28N2O3/c1-4-22(5-2)16-17-26-21(24)23(18-12-8-7-9-13-18)19-14-10-11-15-20(19)25-6-3/h7-15H,4-6,16-17H2,1-3H3 |
InChIキー |
JCCCYOZZRDBQGE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2OCC |
正規SMILES |
CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2OCC |
その他のCAS番号 |
110529-81-2 |
同義語 |
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)
![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)
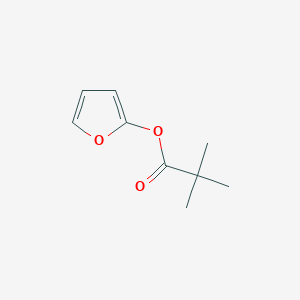
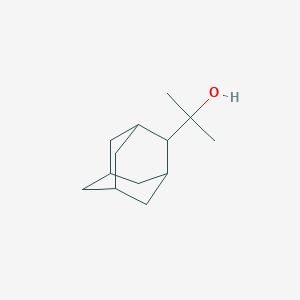
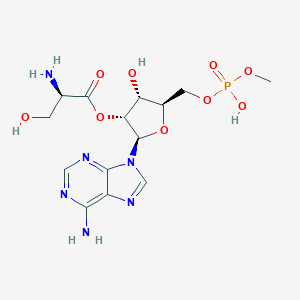
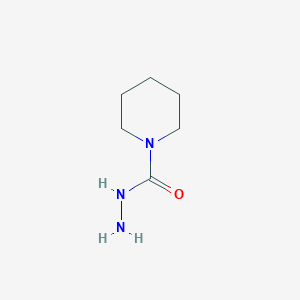
![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)
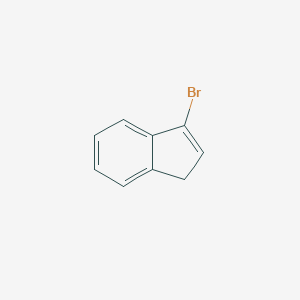
![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
